Lidocaine hydrochloride Lidocaine hydrochloride Lidocaine Hydrochloride is the hydrochloride salt form of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. Lidocaine hydrochloride also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
Brand Name: Vulcanchem
CAS No.: 73-78-9
VCID: VC20763663
InChI: InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
SMILES: CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.80 g/mol

Lidocaine hydrochloride

CAS No.: 73-78-9

Cat. No.: VC20763663

Molecular Formula: C14H23ClN2O

Molecular Weight: 270.80 g/mol

* For research use only. Not for human or veterinary use.

Lidocaine hydrochloride - 73-78-9

Specification

Description Lidocaine Hydrochloride is the hydrochloride salt form of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. Lidocaine hydrochloride also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
CAS No. 73-78-9
Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Standard InChI Key IYBQHJMYDGVZRY-UHFFFAOYSA-N
SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Canonical SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Appearance Powder
Melting Point 77.5 °C

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